1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid
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Overview
Description
1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid is a complex organic compound that features a benzofuran ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Acetylation: The benzofuran derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Piperidine Ring Formation: The acetylated benzofuran is reacted with piperidine under controlled conditions to form the piperidine ring.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to the benzofuran scaffold.
Biology: It is investigated for its cytotoxic properties against cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid involves its interaction with biological targets:
Molecular Targets: The compound may target bacterial cell walls or cancer cell membranes, disrupting their integrity and leading to cell death.
Pathways Involved: It may inhibit key enzymes or signaling pathways essential for cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
1-benzofuran-2-yl derivatives: These compounds share the benzofuran core and exhibit similar biological activities.
Indole derivatives: Indole compounds also possess a fused ring structure and are known for their diverse biological activities.
Uniqueness
1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid is unique due to its specific combination of a benzofuran ring with a piperidine ring, which may confer distinct biological and chemical properties not found in other similar compounds.
Properties
IUPAC Name |
1-[2-(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11-2-3-14-13(10-22-15(14)8-11)9-16(19)18-6-4-12(5-7-18)17(20)21/h2-3,8,10,12H,4-7,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENSBLMFPJTGOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)N3CCC(CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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